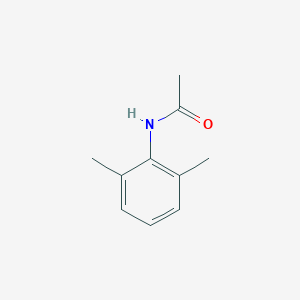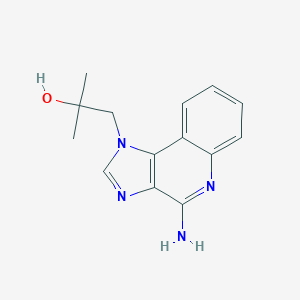
5-Hydroxy Desloratadine
Overview
Description
5-Hydroxy Desloratadine is a hydroxylated metabolite of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is commonly used to treat allergic rhinitis and chronic idiopathic urticaria. The hydroxylation of Desloratadine enhances its pharmacological activity, making this compound an important compound in medical research and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Desloratadine typically involves the hydroxylation of Desloratadine. This can be achieved through various chemical reactions, including:
Hydroxylation using Cytochrome P450 enzymes:
Chemical Hydroxylation: This method uses chemical reagents such as hydrogen peroxide (H₂O₂) or other oxidizing agents to introduce the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Adjusting parameters such as temperature, pressure, and pH to optimize the hydroxylation reaction.
Purification: Using techniques like crystallization, chromatography, or distillation to purify the final product
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Desloratadine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Polyhydroxylated derivatives.
Reduction Products: Desloratadine.
Substitution Products: Various substituted derivatives depending on the reagent used
Scientific Research Applications
5-Hydroxy Desloratadine has several scientific research applications, including:
Chemistry: Used as a model compound to study hydroxylation reactions and enzyme catalysis.
Biology: Investigated for its effects on histamine receptors and its potential role in modulating immune responses.
Medicine: Explored for its therapeutic potential in treating allergic conditions and other histamine-related disorders.
Industry: Utilized in the development of new antihistamine drugs and formulations
Mechanism of Action
5-Hydroxy Desloratadine exerts its effects by selectively antagonizing histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby inhibiting the allergic response. The compound’s hydroxyl group enhances its binding affinity and selectivity for the H1 receptor, making it more effective in reducing symptoms of allergies .
Comparison with Similar Compounds
Desloratadine: The parent compound, used widely as an antihistamine.
Loratadine: Another second-generation antihistamine, metabolized to Desloratadine in the body.
Cetirizine: A second-generation antihistamine with similar pharmacological properties.
Uniqueness of 5-Hydroxy Desloratadine:
Enhanced Activity: The hydroxylation of Desloratadine increases its pharmacological activity.
Selective Binding: Higher selectivity and affinity for histamine H1 receptors compared to its parent compound.
Potential Therapeutic Benefits: May offer improved efficacy in treating allergic conditions due to its enhanced activity .
Properties
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-14-3-4-15-13(10-14)11-17(23)16-2-1-7-22-19(16)18(15)12-5-8-21-9-6-12/h1-4,7,10,17,21,23H,5-6,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCSUGDLKORNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(CC(C4=C2N=CC=C4)O)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562429 | |
| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117811-12-8 | |
| Record name | 5-Hydroxydesloratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117811128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXYDESLORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8G39GEF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Hydroxy Desloratadine in Loratadine metabolism?
A: this compound is a major fecal metabolite of Loratadine, a commonly used antihistamine. The provided research indicates that across different species (mice, rats, and monkeys) and regardless of sex, this compound was the most abundant metabolite found in fecal matter. This suggests that the formation of this compound is a significant metabolic pathway for the elimination of Loratadine from the body [].
Q2: Does the research article provide information on the pharmacological activity of this compound?
A: No, the research article primarily focuses on the metabolic pathways and excretion profile of Loratadine []. It characterizes this compound as a major fecal metabolite but doesn't delve into its potential pharmacological activity or lack thereof. Further research is needed to understand if this metabolite possesses any antihistaminic or other biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B194662.png)









